B1194568 PWT33597

PWT33597

Número de catálogo: B1194568
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PWT33597 (also known as VDC-597) is a dual inhibitor targeting phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancers due to mutations in PIK3CA (encoding PI3Kα) or loss of PTEN, leading to uncontrolled cell proliferation and survival. PWT33597 was designed to simultaneously block PI3Kα and mTOR, thereby overcoming feedback activation mechanisms that limit the efficacy of single-target inhibitors .

Developed through structural optimization of the pan-PI3K inhibitor ZSTK474, PWT33597 exhibits improved selectivity for PI3Kα (IC50 = 26 nM) over other PI3K isoforms (e.g., PI3Kδ IC50 = 291 nM) and potent mTOR inhibition (IC50 = 21 nM) . Preclinical studies demonstrated its ability to suppress PI3K/mTOR signaling in colon, non-small cell lung cancer (NSCLC), and breast cancer models harboring PIK3CA mutations, with marked apoptosis induction and tumor growth inhibition . Its favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, supported its advancement to Phase I clinical trials in 2011 for advanced solid tumors and lymphomas .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PWT33597 ;  PWT 33597;  PWT33597;  VDC-597;  VDC597;  VDC 597.

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The table below summarizes key dual PI3K/mTOR inhibitors, highlighting structural features, selectivity, and clinical status:

Compound Targets Key Features IC50 (PI3Kα/mTOR) Clinical Status Notable Findings
PWT33597 PI3Kα, mTOR High PI3Kα selectivity; oral bioavailability; metabolic stability 26 nM / 21 nM Phase I completed (2012) Potent apoptosis induction in PIK3CA-mutant models; superior IC50 against H1047R vs. E545K/E542K
BEZ235 Pan-PI3K, mTOR Broad PI3K inhibition; limited isoform selectivity 4 nM / 20 nM Discontinued (toxicity) Efficacy in gastric cancer models but poor tolerability in clinical trials
PF-04691502 Pan-PI3K, mTOR Moderate selectivity for PI3Kα 1.8 nM / 16 nM Phase II (halted) Synergized with chemotherapy in breast cancer; radiosensitizing effects
GSK2126458 Pan-PI3K, mTOR Potent oral inhibitor; targets pancreatic cancer 0.04 nM / 0.13 nM Phase I/II Suppressed pancreatic cancer cell growth and invasion
DS7423 PI3Kα/δ, mTOR Brain-penetrant; oral administration 6 nM / 11 nM Phase I Activity in PTEN-deficient and PIK3CA-mutant tumors
VS-5584 PI3Kα/β/γ/δ, mTOR Targets cancer stem cells; broad isoform inhibition 13 nM / 21 nM Preclinical/Phase I Selective cytotoxicity in cancer stem cells across tumor models

Key Differentiators of PWT33597:

Mutation-Specific Potency : PWT33597 showed a lower IC50 for the PIK3CA H1047R mutation (21 nM) compared to E545K (86 nM) and E542K (87 nM), suggesting enhanced efficacy in tumors with this prevalent mutation .

Balanced Dual Inhibition: Unlike mono-inhibitors (e.g., GDC-0941 for PI3K, AZD8055 for mTOR), PWT33597 prevents feedback activation. For example, mTORC1/2 inhibitors alone increase AKT phosphorylation (T308), whereas PWT33597 suppresses both pAKT (S473/T308) and p4EBP1, driving sustained apoptosis .

Pharmacokinetic Advantages : PWT33597’s metabolic stability and minimal cytochrome P450 interactions reduce dosing challenges seen with compounds like BEZ235 .

Limitations and Challenges:

  • Clinical data for PWT33597 remain unpublished despite Phase I completion in 2012, limiting direct comparison with later-stage candidates like alpelisib (PI3Kα-specific) .
  • While PI3Kα selectivity reduces off-target effects, concurrent mTOR inhibition may still confer toxicity risks observed in other dual inhibitors (e.g., hyperglycemia, rash) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.